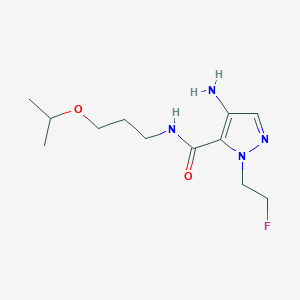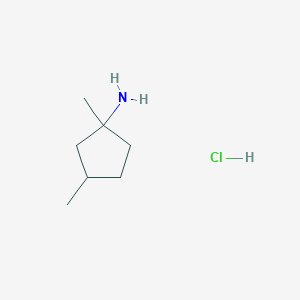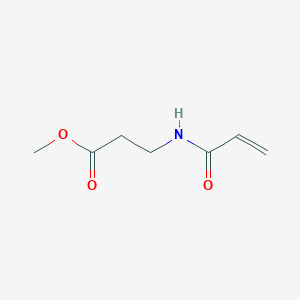![molecular formula C26H27N5O5 B2833251 methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate CAS No. 1357815-72-5](/img/no-structure.png)
methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C26H27N5O5 and its molecular weight is 489.532. The purity is usually 95%.
BenchChem offers high-quality methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
This compound has been utilized as a reagent in the synthesis of various heterocyclic systems. It is instrumental in the preparation of compounds like 4H-pyrido[1,2-a]pyrimidin-4-ones, 4H-pyrimido[1,2-b]pyridazin-4-ones, and 5H-thiazolo[3,2-a]pyrimidin-5-ones. These syntheses often involve catalytical transfer hydrogenation, demonstrating selective reactivity and high yields (Toplak et al., 1999).
A related compound, Methyl 2-benzoylamino-3-dimethylaminopropenoate, has been introduced as a new reagent for preparing derivatives of heterocyclic systems such as pyrido[1,2-a]pyrimidines, showcasing its utility in organic synthesis (Stanovnik et al., 1990).
Biological Applications
Novel series of pyrazolopyrimidines derivatives, structurally related to the compound , have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. This highlights its relevance in medicinal chemistry and drug discovery (Rahmouni et al., 2016).
The compound's derivatives have also been explored for their insecticidal and antibacterial potential. These derivatives, such as pyrazol-3-yl amines, have been synthesized and evaluated against various microorganisms, showing the compound's applicability in the development of new antimicrobial agents (Deohate & Palaspagar, 2020).
Pharmaceutical and Medicinal Chemistry
Compounds structurally similar to Methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate have been synthesized and studied for their antitumor properties. These studies contribute to the understanding of the structure-activity relationships in medicinal chemistry (Taylor & Patel, 1992).
Another aspect of research involves examining the synthesis and antimicrobial activity of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives. These studies showcase the diversity of potential applications of this compound in pharmaceutical research (Abunada et al., 2008).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-one, which is synthesized from 4-phenethyl-2,6-dioxopiperidine-3-carboxylic acid ethyl ester and guanidine hydrochloride. The second intermediate is N-(2-bromoacetyl)-4-methoxyaniline, which is synthesized from 4-methoxyaniline and bromoacetyl bromide. These two intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "4-phenethyl-2,6-dioxopiperidine-3-carboxylic acid ethyl ester", "guanidine hydrochloride", "4-methoxyaniline", "bromoacetyl bromide", "methyl 4-aminobenzoate", "N,N'-dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "triethylamine", "dimethylformamide", "dichloromethane", "ethyl acetate", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Synthesis of 1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-one:", "Step 1: Dissolve 4-phenethyl-2,6-dioxopiperidine-3-carboxylic acid ethyl ester (1.0 g, 3.5 mmol) and guanidine hydrochloride (0.5 g, 5.0 mmol) in 20 mL of ethanol.", "Step 2: Heat the mixture at reflux for 4 hours.", "Step 3: Cool the mixture to room temperature and filter the resulting solid.", "Step 4: Wash the solid with ethanol and dry under vacuum to obtain the product as a white solid (0.8 g, 70% yield).", "Synthesis of N-(2-bromoacetyl)-4-methoxyaniline:", "Step 1: Dissolve 4-methoxyaniline (1.0 g, 8.5 mmol) in 10 mL of dichloromethane.", "Step 2: Add bromoacetyl bromide (1.5 g, 8.5 mmol) dropwise to the solution while stirring at 0°C.", "Step 3: Stir the mixture at room temperature for 2 hours.", "Step 4: Wash the resulting solid with dichloromethane and dry under vacuum to obtain the product as a white solid (1.8 g, 90% yield).", "Coupling of intermediates to form final product:", "Step 1: Dissolve 1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-one (0.5 g, 1.7 mmol), N-(2-bromoacetyl)-4-methoxyaniline (0.6 g, 2.0 mmol), and N,N'-dicyclohexylcarbodiimide (0.5 g, 2.4 mmol) in 10 mL of dichloromethane.", "Step 2: Add 4-dimethylaminopyridine (0.1 g, 0.8 mmol) and triethylamine (0.3 mL, 2.0 mmol) to the solution.", "Step 3: Stir the mixture at room temperature for 24 hours.", "Step 4: Wash the resulting solid with dichloromethane and dry under vacuum to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a mixture of ethyl acetate and dichloromethane as the eluent.", "Step 6: Dissolve the purified product in a mixture of water and dichloromethane.", "Step 7: Add sodium bicarbonate solution to the mixture until the pH is basic.", "Step 8: Separate the organic layer and wash with saturated sodium chloride solution.", "Step 9: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product as a white solid (0.4 g, 50% yield)." ] } | |
Número CAS |
1357815-72-5 |
Fórmula molecular |
C26H27N5O5 |
Peso molecular |
489.532 |
Nombre IUPAC |
methyl 4-[[2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H27N5O5/c1-4-31-23-22(17(2)28-31)30(16-21(32)27-20-12-10-19(11-13-20)25(34)36-3)26(35)29(24(23)33)15-14-18-8-6-5-7-9-18/h5-13H,4,14-16H2,1-3H3,(H,27,32) |
Clave InChI |
RCEAQEKFJZLILY-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2833171.png)
![2-[(2,5-Dimethylphenyl)methyl]-6-[2-(2-hydroxyethoxy)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2833173.png)
![1-(3-Methylbenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2833177.png)
![1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2833178.png)

![4-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride](/img/structure/B2833187.png)
![Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate](/img/structure/B2833188.png)

![8,9,10,11-tetrahydro-6H-benzo[4',5']thieno[3',2':5,6]pyrimido[1,2-b]isoquinoline-7,14-dione](/img/structure/B2833190.png)
![[5-[(E)-2-(dimethylamino)ethenyl]-1-(4-nitrophenyl)triazol-4-yl]-naphthalen-2-ylmethanone](/img/structure/B2833191.png)